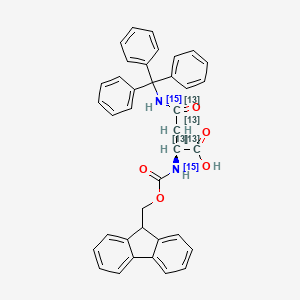
Fmoc-Asn(Trt)-OH-13C4,15N2
描述
Fmoc-Asn(Trt)-OH-13C4,15N2 is a chemically synthesized compound used primarily in peptide synthesis. It is a derivative of asparagine, where the amine group is protected by a 9-fluorenylmethoxycarbonyl (Fmoc) group, and the side chain amide is protected by a trityl (Trt) group. The isotopic labeling with carbon-13 and nitrogen-15 makes it particularly useful in nuclear magnetic resonance (NMR) studies, allowing for detailed structural and dynamic analysis of peptides and proteins.
作用机制
Target of Action
Fmoc-Asn(Trt)-OH-13C4,15N2, also known as L-Asparagine-1,2,3,4-13C4-N,N2-15N2, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-, is primarily used as a building block in peptide synthesis . Its primary targets are the peptide chains that are being synthesized. The compound functions as a protected form of asparagine, allowing for the controlled addition of this amino acid to a growing peptide chain .
Mode of Action
The compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis . The Fmoc group serves as a protecting group for the amine, preventing unwanted side reactions during the peptide synthesis process . The trityl group is normally removed by 95% TFA in 1-3 hours, with no alkylation of Trp residues .
Biochemical Pathways
The compound affects the biochemical pathway of peptide synthesis. By acting as a protected form of asparagine, it ensures the correct sequence of amino acids in the peptide chain. This has a downstream effect on the structure and function of the synthesized peptide .
Pharmacokinetics
The compound has good solubility properties in most organic solvents , which is crucial for its role in peptide synthesis.
Result of Action
The result of the compound’s action is the synthesis of peptides with the correct sequence of amino acids. By using this compound, researchers can control the addition of asparagine to the peptide chain, resulting in significantly purer peptides .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and pH. For example, the compound is typically stored at a temperature of 2-8°C . Additionally, the removal of the trityl group is performed in an acidic environment, specifically with 95% TFA .
生化分析
Biochemical Properties
Fmoc-Asn(Trt)-OH-13C4,15N2: plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The compound interacts with several enzymes and proteins during these processes. For instance, it is commonly used in solid-phase peptide synthesis (SPPS) where it undergoes coupling reactions facilitated by enzymes like peptidyl transferases. The trityl (Trt) protecting group ensures that the asparagine side chain does not undergo unwanted reactions, thereby enhancing the purity of the synthesized peptides . Additionally, the Fmoc (9H-fluoren-9-ylmethoxycarbonyl) group is used to protect the amino group during synthesis, which can be removed under mild basic conditions without affecting the peptide chain.
Cellular Effects
The effects of This compound on various cell types and cellular processes are significant in research settings. This compound can influence cell function by participating in the synthesis of peptides that are crucial for cell signaling pathways, gene expression, and cellular metabolism. For example, peptides synthesized using This compound can act as signaling molecules that bind to cell surface receptors, initiating cascades that alter gene expression and metabolic activities . These interactions are essential for understanding cellular responses to external stimuli and the regulation of metabolic pathways.
Molecular Mechanism
At the molecular level, This compound exerts its effects through specific binding interactions with biomolecules. The compound’s Fmoc and Trt groups protect the amino and side chain groups of asparagine, respectively, during peptide synthesis. This protection prevents premature reactions and ensures the correct sequence of amino acids in the peptide chain. Upon deprotection, the asparagine residue can interact with other amino acids and enzymes, facilitating the formation of peptide bonds . These interactions are critical for the accurate synthesis of peptides and proteins, which are fundamental to numerous biological processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of This compound can change over time due to factors such as stability and degradation. The compound is generally stable under standard storage conditions, but its reactivity can be influenced by prolonged exposure to light, heat, or moisture. Over time, degradation products may form, potentially affecting the efficiency of peptide synthesis and the integrity of the synthesized peptides . Long-term studies have shown that maintaining optimal storage conditions is crucial for preserving the compound’s effectiveness in biochemical assays.
Dosage Effects in Animal Models
The effects of This compound vary with different dosages in animal models. At lower dosages, the compound is typically well-tolerated and effectively incorporated into peptides without adverse effects. At higher dosages, there may be threshold effects where the compound’s protective groups interfere with normal cellular functions, potentially leading to toxicity or other adverse reactions . These dosage-dependent effects are important considerations in designing experiments and interpreting results in biochemical research.
Metabolic Pathways
This compound: is involved in several metabolic pathways, particularly those related to amino acid and peptide metabolism. The compound interacts with enzymes such as peptidases and transferases, which facilitate the incorporation of asparagine into peptide chains. These interactions can influence metabolic flux and the levels of various metabolites within cells . Understanding these pathways is essential for elucidating the role of asparagine in cellular metabolism and its impact on overall cellular function.
Transport and Distribution
Within cells and tissues, This compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions ensure that the compound reaches its target sites, such as the endoplasmic reticulum or Golgi apparatus, where peptide synthesis occurs . The localization and accumulation of the compound within these cellular compartments are critical for its function in biochemical assays and peptide synthesis.
Subcellular Localization
The subcellular localization of This compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, such as the endoplasmic reticulum, where it participates in peptide synthesis . The activity and function of the compound are closely linked to its localization, as it needs to be in the correct cellular environment to interact with the necessary enzymes and proteins.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Fmoc-Asn(Trt)-OH-13C4,15N2 involves several steps:
Fmoc Protection: The amine group of asparagine is protected using 9-fluorenylmethoxycarbonyl chloride in the presence of a base like diisopropylethylamine (DIPEA).
Trityl Protection: The side chain amide is protected using trityl chloride in the presence of a base.
Isotopic Labeling: The incorporation of carbon-13 and nitrogen-15 isotopes is achieved through the use of isotopically labeled precursors during the synthesis of asparagine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch Synthesis: Large-scale reactors are used to carry out the protection reactions.
Purification: The product is purified using techniques like crystallization and chromatography to achieve high purity levels required for research applications.
化学反应分析
Types of Reactions
Fmoc-Asn(Trt)-OH-13C4,15N2 undergoes several types of reactions:
Deprotection: Removal of the Fmoc group using piperidine in dimethylformamide (DMF).
Trityl Group Removal: The trityl group is removed using trifluoroacetic acid (TFA).
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in DMF.
Trityl Deprotection: TFA, often in the presence of scavengers like water or triisopropylsilane (TIPS).
Major Products Formed
Fmoc Deprotection: The major product is the free amine form of asparagine.
Trityl Deprotection: The major product is the free side chain amide form of asparagine.
科学研究应用
Chemistry
Fmoc-Asn(Trt)-OH-13C4,15N2 is widely used in solid-phase peptide synthesis (SPPS) to introduce asparagine residues into peptides. The isotopic labeling allows for detailed NMR studies of peptide structures.
Biology
In biological research, this compound is used to study protein-peptide interactions, protein folding, and dynamics. The isotopic labels provide insights into the behavior of peptides in biological systems.
Medicine
In medicinal chemistry, this compound is used to synthesize peptide-based drugs and to study their interactions with biological targets.
Industry
In the pharmaceutical industry, this compound is used in the development and production of peptide therapeutics. Its high purity and isotopic labeling make it ideal for quality control and structural analysis.
相似化合物的比较
Similar Compounds
Fmoc-Asn(Trt)-OH: Similar to Fmoc-Asn(Trt)-OH-13C4,15N2 but without isotopic labeling.
Fmoc-Gln(Trt)-OH: A derivative of glutamine with similar protection groups.
Fmoc-Asp(OtBu)-OH: A derivative of aspartic acid with a tert-butyl protection group.
Uniqueness
This compound is unique due to its isotopic labeling, which allows for advanced NMR studies. This feature makes it particularly valuable in research applications where detailed structural and dynamic information is required.
属性
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonyl(15N)amino)-4-oxo-4-(trityl(15N)amino)(1,2,3,4-13C4)butanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H32N2O5/c41-35(40-38(26-14-4-1-5-15-26,27-16-6-2-7-17-27)28-18-8-3-9-19-28)24-34(36(42)43)39-37(44)45-25-33-31-22-12-10-20-29(31)30-21-11-13-23-32(30)33/h1-23,33-34H,24-25H2,(H,39,44)(H,40,41)(H,42,43)/t34-/m0/s1/i24+1,34+1,35+1,36+1,39+1,40+1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJYAFJQCGPUXJY-XZCRTNELSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NC(=O)CC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)[15NH][13C](=O)[13CH2][13C@@H]([13C](=O)O)[15NH]C(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H32N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201118921 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
602.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1217456-18-2 | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2 | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1217456-18-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N2-[(9H-Fluoren-9-ylmethoxy)carbonyl]-N-(triphenylmethyl)-L-asparagine-1,2,3,4-13C4-N,N2-15N2 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201118921 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


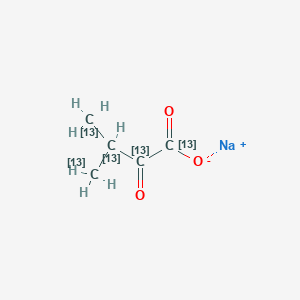
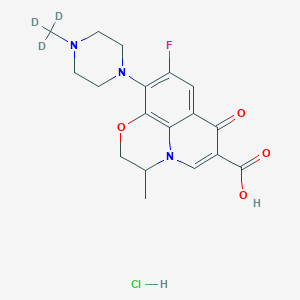

![Dicamba-[13C6]](/img/structure/B6594488.png)
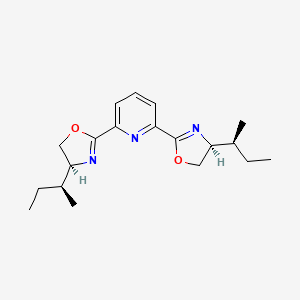
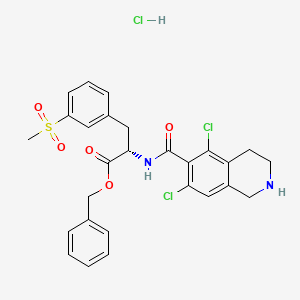

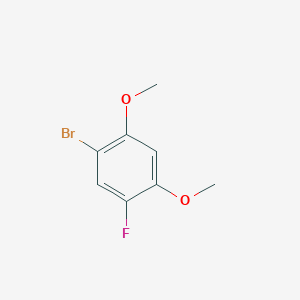
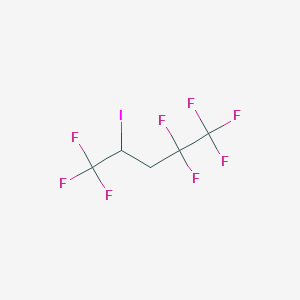
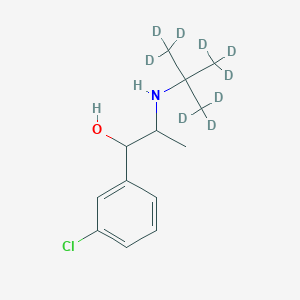

![(S)-5,5',6,6',7,7',8,8'-Octahydro-3,3'-bis[4-(trifluoromethyl)phenyl]-[1,1'-binaphthalene]-2,2'-diol](/img/structure/B6594572.png)
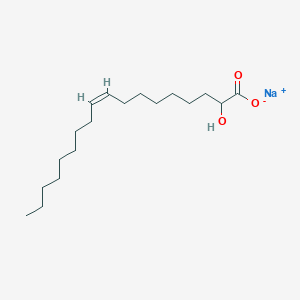
![6-Bromo-8-ethyl-2-[[4-(4-methylpiperazin-1-yl)phenyl]amino]-8H-pyrido[2,3-d]pyrimidin-7-one](/img/structure/B6594577.png)
